molecular formula C13H14N6O2S3 B2900534 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034458-35-8

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2900534
CAS No.: 2034458-35-8
M. Wt: 382.48
InChI Key: ZNBKVVGQHDFGKW-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound featuring a unique combination of thiadiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s intricate structure suggests it may have significant pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the nitrogen-sulfur bonds in the thiadiazole rings, using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

The compound’s biological activities are of significant interest. It has been investigated for its potential as an anticancer agent due to the thiadiazole moiety’s known antiproliferative properties . Additionally, its sulfonamide group suggests potential antibacterial and antifungal activities .

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its diverse reactivity makes it a versatile candidate for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combined structural features, which confer a unique set of chemical and biological properties. Its dual thiadiazole and benzothiadiazole rings provide a versatile scaffold for further functionalization and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S3/c20-24(21,11-3-1-2-10-13(11)17-23-15-10)18-9-4-6-19(7-5-9)12-8-14-22-16-12/h1-3,8-9,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBKVVGQHDFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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